A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethyl)pyrimidine: A Keystone Building Block in Modern Chemistry
A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethyl)pyrimidine: A Keystone Building Block in Modern Chemistry
For Immediate Release
WAKE FOREST, NC – In the landscape of modern medicinal and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Among the plethora of fluorinated building blocks, 2-Bromo-5-(trifluoromethyl)pyrimidine stands out as a versatile and highly valuable intermediate. This technical guide offers an in-depth analysis of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.
Core Identification and Physicochemical Properties
2-Bromo-5-(trifluoromethyl)pyrimidine is a halogenated and fluorinated pyrimidine derivative, a class of compounds of significant interest in the synthesis of complex organic molecules.
CAS Number: 69034-09-9[1][2][3][4][5][6][7][8][9][10]
Molecular Formula: C₅H₂BrF₃N₂[1][5][6]
Molecular Weight: 226.98 g/mol [1][2][3][4]
This compound is a solid at room temperature and requires storage at low temperatures (-20°C) under an inert atmosphere, typically nitrogen, to ensure its stability.[1][2][3][4][6] The strategic placement of a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyrimidine ring imparts unique reactivity and properties, making it a sought-after precursor in multi-step syntheses.
| Property | Value | Source(s) |
| CAS Number | 69034-09-9 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₅H₂BrF₃N₂ | [1][5][6] |
| Molecular Weight | 226.98 | [1][2][3][4] |
| Physical Form | Solid | [2][3][8] |
| Boiling Point | 247.2 ± 50.0 °C at 760 mmHg | [2][3] |
| Purity | Typically ≥95-97% | [1][2][6][7][8][9][10] |
| Storage Conditions | -20°C, under inert atmosphere | [1][2][3][4][6] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-Bromo-5-(trifluoromethyl)pyrimidine.
This transformation would involve the conversion of the hydroxyl group to a bromine atom using a standard halogenating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This type of reaction is a common method for the preparation of 2-halopyrimidines from their corresponding pyrimidinone precursors.
Spectroscopic Characterization:
The structural confirmation of 2-Bromo-5-(trifluoromethyl)pyrimidine would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons on the pyrimidine ring (H-4 and H-6). The chemical shift of this singlet would likely appear in the downfield region, characteristic of aromatic protons.
-
¹³C NMR: The carbon NMR would display distinct signals for the five carbon atoms in the molecule. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group. It would exhibit a singlet at a chemical shift value typical for a CF₃ group attached to an aromatic ring.[9][11][12]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-5-(trifluoromethyl)pyrimidine stems from the reactivity of the bromine atom at the 2-position of the electron-deficient pyrimidine ring. This position is highly susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This building block is an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl groups. This is achieved by reacting 2-Bromo-5-(trifluoromethyl)pyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki-Miyaura coupling.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add 2-Bromo-5-(trifluoromethyl)pyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous, degassed solvent (e.g., a mixture of toluene and water) is added via syringe.
-
The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or LC-MS until completion.
-
Upon cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer, typically by column chromatography.
This reaction is pivotal in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[13][14] It allows for the coupling of 2-Bromo-5-(trifluoromethyl)pyrimidine with a wide range of primary and secondary amines, providing access to 2-amino-5-(trifluoromethyl)pyrimidine derivatives. These products are key intermediates in the synthesis of numerous kinase inhibitors and other therapeutic agents.[15]
Caption: General workflow for Buchwald-Hartwig amination.
Exemplary Protocol for Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precatalyst (e.g., a G3-XPhos precatalyst, 1-2 mol%), a suitable phosphine ligand if not using a precatalyst, and a strong base such as sodium tert-butoxide (1.4 eq.).
-
2-Bromo-5-(trifluoromethyl)pyrimidine (1.0 eq.) and the desired amine (1.1-1.2 eq.) are added to the vessel.
-
Anhydrous, degassed aprotic solvent (e.g., toluene or dioxane) is added.
-
The vessel is sealed and heated (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate chromatographic technique.
-
After completion, the reaction is cooled, diluted with an organic solvent, and quenched with water. The product is then extracted and purified.[16]
The choice of palladium catalyst, ligand, and base is crucial and often requires optimization depending on the specific amine coupling partner.[16]
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl-pyrimidine scaffold is a privileged structure in both the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule.
-
Pharmaceuticals: Derivatives of 2-Bromo-5-(trifluoromethyl)pyrimidine are key intermediates in the synthesis of a variety of kinase inhibitors, which are a major class of anti-cancer drugs. The pyrimidine core can act as a hinge-binding motif in the ATP-binding site of kinases.
-
Agrochemicals: The unique electronic properties imparted by the trifluoromethyl group also make this scaffold valuable in the development of new herbicides, fungicides, and insecticides.
Safety and Handling
2-Bromo-5-(trifluoromethyl)pyrimidine is classified as a harmful substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-5-(trifluoromethyl)pyrimidine is a cornerstone building block for the synthesis of a diverse array of complex molecules with significant applications in drug discovery and agrochemicals. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and versatile tool for the construction of novel compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.
References
-
Eureka | Patsnap. (2019, July 9). Synthesis method of 2-hydroxymethyl-5-trifluoromethylpyrimidine. Retrieved from [Link]
- Google Patents. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative.
-
NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
-
Lead Sciences. 2-Bromo-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]
-
NIH. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Retrieved from [Link]
-
INIS-IAEA. (2024, December 29). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
- Google Patents. US3956301A - Process for bromination of pyrimidine.
-
Googleapis.com. (1975, March 24). United States Patent (19). Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
PubChem. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963. Retrieved from [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
Supporting Information. Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Retrieved from [Link]
-
NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
Sources
- 1. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 3. 2-Bromo-5-(trifluoromethyl)pyrimidine | 69034-09-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 69034-09-9|2-Bromo-5-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-5-(trifluoromethyl)pyrimidine - Lead Sciences [lead-sciences.com]
- 7. Page loading... [guidechem.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. 69034-09-9 Cas No. | 2-Bromo-5-(trifluoromethyl)pyrimidine | Apollo [store.apolloscientific.co.uk]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
